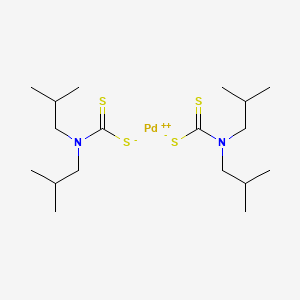
Bis(diisobutyldithiocarbamato)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) is a coordination compound where palladium is complexed with N,N-bis(2-methylpropyl)carbamodithioate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) typically involves the reaction of palladium salts with N,N-bis(2-methylpropyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include ethanol and dichloromethane. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
In industrial settings, the production of N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) or palladium(I) states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.
Aplicaciones Científicas De Investigación
N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of advanced materials and in environmental remediation processes.
Mecanismo De Acción
The mechanism by which N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exerts its effects involves the coordination of palladium with the carbamodithioate ligands. This coordination enhances the stability and reactivity of the palladium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-methylpropyl)carbamodithioate,nickel(2+)
- N,N-Bis(2-methylpropyl)carbamodithioate,copper(2+)
- N,N-Bis(2-methylpropyl)carbamodithioate,zinc(2+)
Comparison
Compared to its nickel, copper, and zinc counterparts, N,N-Bis(2-methylpropyl)carbamodithioate,palladium(2+) exhibits unique catalytic properties due to the distinct electronic configuration and reactivity of palladium. This makes it particularly valuable in applications requiring high catalytic efficiency and selectivity.
Propiedades
Número CAS |
52613-84-0 |
|---|---|
Fórmula molecular |
C18H36N2PdS4 |
Peso molecular |
515.2 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)carbamodithioate;palladium(2+) |
InChI |
InChI=1S/2C9H19NS2.Pd/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
KPDYTMBIXSQQQU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
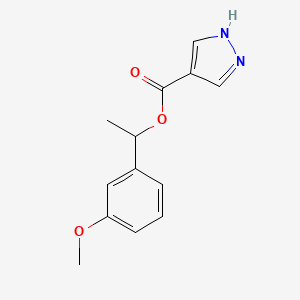

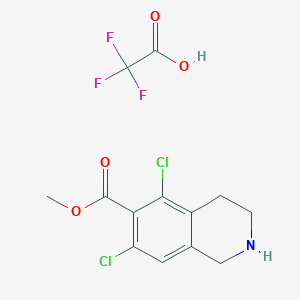
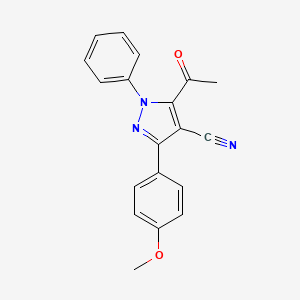
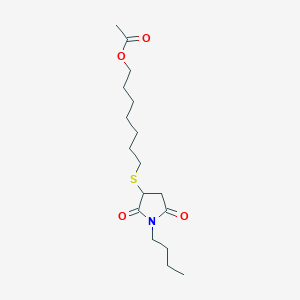
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
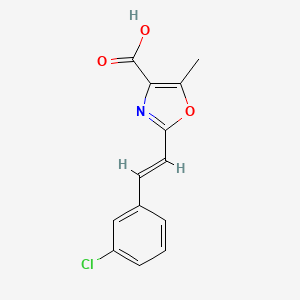
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)

